molecular formula C18H20N4O2S2 B12005194 (5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 609796-16-9

(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12005194
CAS No.: 609796-16-9
M. Wt: 388.5 g/mol
InChI Key: YOLVEDKLJAVXRP-RAXLEYEMSA-N
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Description

(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: , also known by its systematic name, is a complex heterocyclic compound. Let’s break down its structure:

    Chemical Formula: CHNOS

    CAS Number: 505079-03-8

This compound features a thiazolidinone ring fused with a pyrimidine moiety, and it exhibits intriguing biological properties.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One notable method is the one-pot synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The exact conditions and reagents used in this process are beyond the scope of this article, but it highlights the complexity of the synthetic route.

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized studies.

Chemical Reactions Analysis

Reactivity::

(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield different intermediates or final products compared to oxidation. Further research is needed to explore these reactions comprehensively.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, potential as an antimicrobial agent, or its role in disease pathways.

    Chemistry: Explore its reactivity and design derivatives for drug discovery.

    Industry: Investigate its use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. a related compound, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione , inhibits tankyrase enzymes involved in the Wnt β-catenin pathway . Further studies are needed to elucidate the precise molecular targets and pathways for our compound.

Comparison with Similar Compounds

Similar Compounds::

Properties

CAS No.

609796-16-9

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N4O2S2/c1-4-11(3)22-17(24)13(26-18(22)25)10-12-15(19-5-2)20-14-8-6-7-9-21(14)16(12)23/h6-11,19H,4-5H2,1-3H3/b13-10-

InChI Key

YOLVEDKLJAVXRP-RAXLEYEMSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC)SC1=S

Origin of Product

United States

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